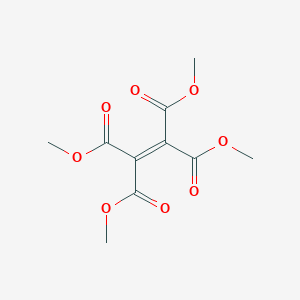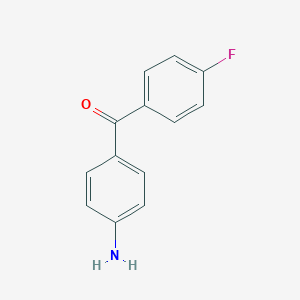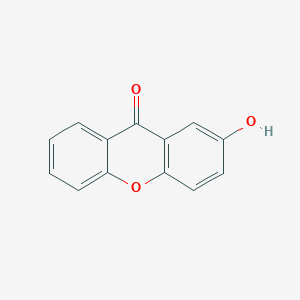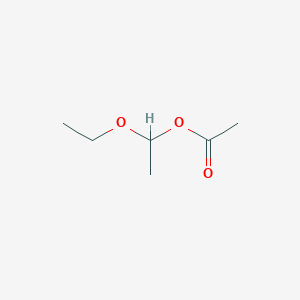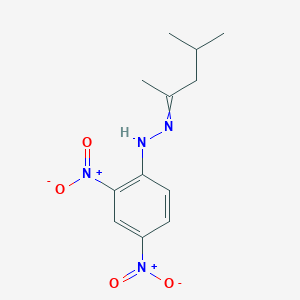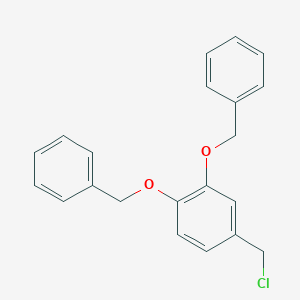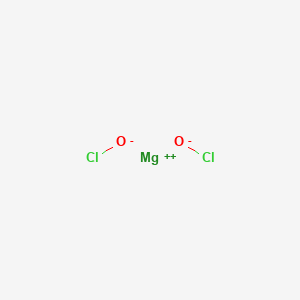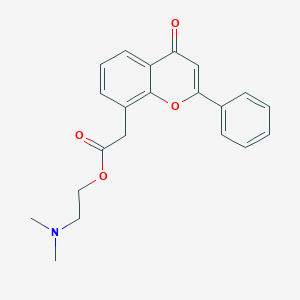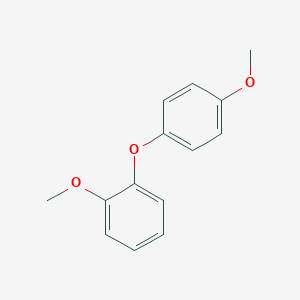
Benzene, 1-methoxy-2-(4-methoxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-2-(4-methoxyphenoxy)-, also known as Bisoprolol, is a commonly used beta-blocker medication that is prescribed for various cardiovascular conditions. It is used to treat high blood pressure, heart failure, and angina. Bisoprolol selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure.
Mécanisme D'action
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure. This reduces the workload on the heart, making it easier for the heart to pump blood throughout the body. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- also reduces the amount of oxygen needed by the heart, which can help to prevent angina.
Effets Biochimiques Et Physiologiques
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several biochemical and physiological effects on the body. It reduces the production of renin, a hormone that increases blood pressure. It also reduces the release of norepinephrine, a hormone that increases heart rate and blood pressure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- also reduces the amount of oxygen needed by the heart, which can help to prevent angina.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several advantages for lab experiments. It is a well-studied medication that has been extensively researched for its effectiveness in treating cardiovascular conditions. It is also readily available and relatively inexpensive. However, there are some limitations to using Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in lab experiments. It can have variable effects on different individuals, and its effectiveness can be affected by other medications that a patient may be taking.
Orientations Futures
There are several future directions for research on Benzene, 1-methoxy-2-(4-methoxyphenoxy)-. One area of research is the potential use of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in preventing and treating arrhythmias. Another area of research is the potential use of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in improving exercise capacity in patients with heart failure. Additionally, there is a need for further research on the long-term effects of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- on cardiovascular health. Finally, there is a need for research on the effectiveness of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in treating cardiovascular conditions in different populations, such as elderly patients or patients with comorbidities.
Conclusion:
In conclusion, Benzene, 1-methoxy-2-(4-methoxyphenoxy)- is a well-studied medication that has been extensively researched for its effectiveness in treating cardiovascular conditions. It selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several biochemical and physiological effects on the body, and it has several advantages and limitations for lab experiments. There are several future directions for research on Benzene, 1-methoxy-2-(4-methoxyphenoxy)-, including its potential use in preventing and treating arrhythmias, improving exercise capacity in patients with heart failure, and further research on its long-term effects on cardiovascular health.
Méthodes De Synthèse
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenol with 1-(tert-butoxycarbonyl) piperazine to form a carbamate intermediate. The intermediate is then reacted with 2-(2-methoxyphenoxy) ethyl chloride to form Benzene, 1-methoxy-2-(4-methoxyphenoxy)-.
Applications De Recherche Scientifique
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has been extensively studied in scientific research for its effectiveness in treating cardiovascular conditions. It has been shown to be effective in reducing blood pressure, heart rate, and the risk of heart failure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has also been studied for its potential use in preventing and treating arrhythmias, as well as its ability to improve exercise capacity in patients with heart failure.
Propriétés
Numéro CAS |
1655-72-7 |
|---|---|
Nom du produit |
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- |
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-methoxy-2-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
Clé InChI |
IWPMJLHVGKZTNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



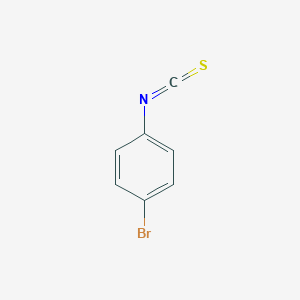
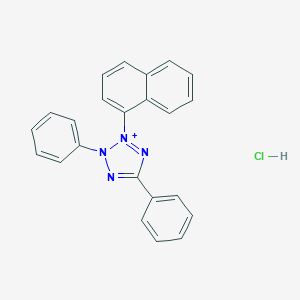
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
